3-(Hex-1-en-1-yl)cyclohexan-1-one
Description
3-(Hex-1-en-1-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a hexenyl substituent at the 3-position of the cyclohexane ring. The compound’s structure combines the ketone functionality of cyclohexanone with an alkenyl chain, which introduces both steric and electronic effects that influence its reactivity and physical properties. Cyclohexanone derivatives are widely studied for applications in organic synthesis, pharmaceuticals, and materials science due to their versatile reactivity .
Properties
CAS No. |
649766-48-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-hex-1-enylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h5,7,11H,2-4,6,8-10H2,1H3 |
InChI Key |
DOGMBNJGDBSYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1CCCC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with hexanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of 3-(Hex-1-en-1-yl)cyclohexan-1-one may involve the catalytic hydrogenation of hex-1-en-1-ylcyclohexene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions
3-(Hex-1-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Functionalized cyclohexanones
Scientific Research Applications
3-(Hex-1-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hex-1-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. As a cyclohexanone derivative, it can participate in Michael addition reactions, where nucleophiles add to the β-position of the enone system . This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(Hex-1-en-1-yl)cyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on substituent effects, synthesis methods, and functional properties.
Structural and Physical Properties
*Calculated based on molecular formula C₁₂H₂₀O.
Key Observations :
- Conversely, electron-withdrawing groups (e.g., aryl in 3-(p-Tolyl)cyclohexan-1-one) may stabilize the ketone via resonance .
- Steric Effects : The hexenyl chain in 3-(Hex-1-en-1-yl)cyclohexan-1-one introduces steric bulk, which could hinder reactions at the carbonyl group compared to smaller substituents like methoxy .
Research Findings and Trends
- Biological Activity: Substituted cyclohexanones exhibit varied bioactivity. For instance, Mannich base derivatives of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one show enhanced anti-inflammatory activity but reduced antioxidant capacity compared to parent compounds .
- Synthetic Challenges : Bulky substituents (e.g., hexenyl) may complicate purification or reduce reaction yields, as seen in the synthesis of trifluoromethyl derivatives requiring specialized catalysts .
Biological Activity
3-(Hex-1-en-1-yl)cyclohexan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexanone structure with an alkenyl substituent, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of 3-(Hex-1-en-1-yl)cyclohexan-1-one can be represented as follows:
This structure includes a cyclohexanone moiety, which is known for its reactivity due to the carbonyl group, and a hexenyl side chain that may enhance its biological interactions.
Biological Activity Overview
Research into the biological activity of 3-(Hex-1-en-1-yl)cyclohexan-1-one has revealed several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens. Its structural features may allow it to disrupt microbial cell membranes or interfere with metabolic pathways.
- Antioxidant Properties : The presence of the carbonyl group in 3-(Hex-1-en-1-yl)cyclohexan-1-one suggests potential antioxidant activity. This could be due to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Studies
In vitro studies have demonstrated that 3-(Hex-1-en-1-yl)cyclohexan-1-one shows significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound may be effective in treating infections caused by these pathogens.
Antioxidant Activity
The antioxidant capacity of 3-(Hex-1-en-1-yl)cyclohexan-1-one was evaluated using DPPH and ABTS assays. The results are summarized below:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
The lower IC50 values indicate a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative damage in biological systems.
The proposed mechanism of action for the biological activity of 3-(Hex-1-en-1-yl)cyclohexan-1-one involves:
- Interaction with Membranes : The hydrophobic nature of the hexenyl side chain may facilitate integration into microbial membranes, leading to disruption and cell death.
- Radical Scavenging : The carbonyl group can stabilize free radicals, thus reducing oxidative stress within cells.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens might contribute to its antimicrobial effects.
Case Studies
A recent study investigated the effects of 3-(Hex-1-en-1-yl)cyclohexan-1-one on biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at concentrations as low as 16 µg/mL, highlighting its potential as a therapeutic agent against biofilm-associated infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
